molecular formula C21H19N3O5S B10806939 N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide

N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide

Cat. No.: B10806939
M. Wt: 425.5 g/mol
InChI Key: FWUKBDLGECZFBW-UHFFFAOYSA-N
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Description

N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a phenyl group, and a carbamothioyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core. The process includes:

    Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

    Introduction of the carbamothioyl group: This step may involve the reaction of the phenyl group with a thiocarbamoyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Inhibiting or activating their function, leading to downstream effects.

    Modulate signaling pathways: Affecting cellular processes such as proliferation, apoptosis, and differentiation.

    Interact with DNA or RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide: Shares structural similarities with other carbamothioyl derivatives and furan-containing compounds.

    3,4-Dimethoxyphenyl derivatives: Compounds with similar phenyl groups and functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-[(3,4-dimethoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-27-16-9-8-13(11-18(16)28-2)19(25)24-21(30)23-15-6-3-5-14(12-15)22-20(26)17-7-4-10-29-17/h3-12H,1-2H3,(H,22,26)(H2,23,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUKBDLGECZFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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